

commercial suppliers of high-purity Amino-PEG24-Boc

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Compound of Interest

Compound Name: Amino-PEG24-Boc

Cat. No.: B6590548

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A Technical Guide to High-Purity **Amino-PEG24-Boc** for Researchers and Drug Development Professionals

This guide provides an in-depth overview of high-purity **Amino-PEG24-Boc**, a critical reagent in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). It details commercial suppliers, product specifications, and relevant experimental protocols.

Introduction to Amino-PEG24-Boc

Amino-PEG24-Boc is a long-chain polyethylene glycol (PEG) linker containing a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The PEG chain imparts desirable pharmacokinetic properties such as increased solubility and stability, while the terminal functional groups allow for covalent attachment to other molecules. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multi-step organic synthesis.[1]

This reagent is particularly prominent in the synthesis of PROTACs, where it serves as a flexible linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity **Amino-PEG24-Boc**. The table below summarizes the key quantitative data for the products available from prominent suppliers to facilitate comparison.

Supplier	Product Name	Purity	Molecular Weight (g/mol)	CAS Number	Molecular Formula	Appearance	Storage Conditions
MedchemExpress	Amino-PEG24-Boc	95.0%	1201.74 (Calculated)	2170987-96-7	C55H111NO26	Not Specified	-80°C (6 months), -20°C (1 month)
Fluorochem	Amino-PEG24-Boc	96%	1201.74	2170987-96-7	C55H111NO26	Not Specified	Not Specified
CymitQuímica	Amino-PEG24-Boc	98%	1202.46	2170987-96-7	C55H111NO26	Solid	Not Specified
BroadPharm	Amino-PEG24-acid	97%	1146.4	196936-04-6	C51H103NO26	Not Specified	-20°C
Precise PEG	t-Boc-N-Amido-PEG24-Acid	> 96%	Not Specified	2839118-68-0	C56H111NO28	Not Specified	Not Specified
Chem-Impex	Boc-amino-PEG24-acid*	Not Specified	1246.47	187848-68-6	C56H111NO28	White solid	≤ -20°C

*Note: Some suppliers offer the acid-terminated version of the PEG linker. The core PEG structure is the same, but the terminal functional group differs.

Experimental Protocols

Boc Group Deprotection

The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent conjugation reactions. This is typically achieved under acidic conditions.

Materials:

- Boc-protected Amino-PEG24 compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Scavenger (e.g., triisopropylsilane or anisole), if required for sensitive substrates
- Dipeptidyl peptidase inhibitor (optional, for peptide applications)
- Neutralizing base (e.g., 10% triethylamine in DCM)

Protocol:

- Dissolve the Boc-protected Amino-PEG24 compound in DCM.
- For sensitive sequences, especially those containing tryptophan, methionine or cysteine, add a scavenger to the solution.
- Add an equal volume of TFA to the solution to achieve a 50% TFA/DCM mixture.
- A short pre-wash of about 5 minutes can be performed, followed by the main cleavage reaction for 15-25 minutes.^[4]
- Following deprotection, the resulting amine will be protonated as a trifluoroacetate salt.
- To proceed with subsequent coupling reactions, neutralize the salt by washing the reaction mixture with a 10% solution of a hindered base, such as triethylamine, in DCM.^[4]

PROTAC Synthesis Overview

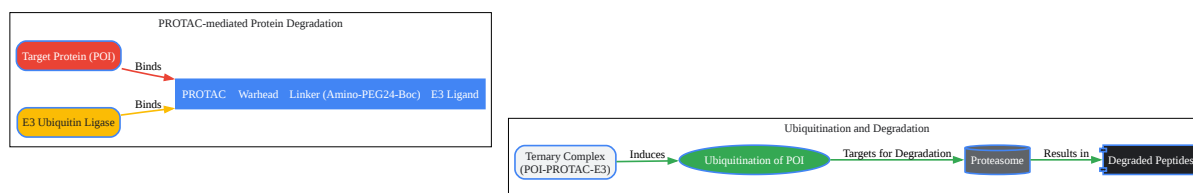
The synthesis of a PROTAC molecule using **Amino-PEG24-Boc** involves a multi-step process where the PEG linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.

General Workflow:

- **Synthesis of Ligands:** Synthesize or procure the ligand for the target protein and the ligand for the E3 ligase. These ligands should have appropriate functional groups for conjugation.
- **Linker Activation:** The carboxylic acid end of a related PEG linker (or the amine end after deprotection of **Amino-PEG24-Boc**) is activated, often using coupling agents like HATU or HBTU, to facilitate amide bond formation.
- **First Conjugation:** The activated linker is reacted with the amine or carboxylic acid group of the first ligand.
- **Purification:** The singly conjugated intermediate is purified, typically by chromatography.
- **Deprotection:** The Boc protecting group on the other end of the PEG linker is removed using the protocol described above to reveal the free amine.
- **Second Conjugation:** The newly exposed amine is then conjugated to the second ligand, which has been appropriately activated.
- **Final Purification:** The final PROTAC molecule is purified to a high degree using methods such as HPLC.

Visualizations

PROTAC Mechanism of Action



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Caption: The general mechanism of action for a PROTAC, highlighting the role of the linker.

Boc Deprotection Reaction

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